molecular formula C9H12N2O4 B1668699 (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS No. 716-61-0

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B1668699
CAS No.: 716-61-0
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-RKDXNWHRSA-N
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Description

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of scientific research It is known for its unique structural properties, which include an amino group and a nitrophenyl group attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.

    Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired product. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various solvents like ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of pharmaceuticals or advanced materials.

Scientific Research Applications

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s chiral nature also allows it to interact selectively with chiral targets, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol: Known for its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

    (1R,2R)-2-{[2-(methylamino)ethyl]amino}-1-(4-nitrophenyl)propane-1,3-diol: Used in various chemical and biological studies.

Uniqueness

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific combination of functional groups and chiral centers, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form specific interactions with biological targets makes it a valuable compound in medicinal chemistry and drug development.

Biological Activity

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 212.20 g/mol
  • CAS Number : 716-61-0

The compound features a nitrophenyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating their activity.
  • Electron Transfer : The nitrophenyl group may participate in electron transfer processes, which are crucial for redox reactions in biological systems.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing their conformation and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been compared to chloramphenicol in chromatographic analyses to assess its efficacy against bacterial strains .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines.

1. Antimicrobial Efficacy

In a comparative study involving this compound and chloramphenicol:

  • Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
  • Findings : The compound displayed significant inhibition zones comparable to those of chloramphenicol, indicating potential as an alternative antimicrobial agent .

2. Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines:

  • Objective : To assess cytotoxic effects and mechanisms of action.
  • Results : The compound induced apoptosis in cancer cells through the activation of caspase pathways. Further analysis revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.

Table 1: Comparative Antimicrobial Activity

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15Staphylococcus aureus
Chloramphenicol16Staphylococcus aureus
This compound12Escherichia coli
Chloramphenicol14Escherichia coli

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis via caspase activation
MCF730Inhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, and how do they ensure stereochemical purity?

The compound is commonly synthesized via hydrolysis of chloramphenicol. Alkaline hydrolysis (e.g., using NaOH) cleaves the amide bond, yielding the (1R,2R) enantiomer with retention of stereochemistry . Acidic conditions (e.g., HCl) are also employed but require careful control to avoid racemization. Purity is verified via chiral HPLC or polarimetry .

Q. How can researchers detect and quantify this compound in pharmaceutical formulations containing chloramphenicol?

Reverse-phase HPLC with UV detection at 278 nm is widely used. The compound’s nitrophenyl group enables sensitive detection, but co-elution with chloramphenicol degradation products necessitates method validation. Stability-indicating methods, such as TLC-densitometry or HPTLC, are recommended to distinguish it from other impurities .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

The compound is a pale-yellow crystalline powder with a melting point of 163–165°C, logP of 0.13, and solubility in polar solvents (e.g., ethanol, DMSO). It is stable at room temperature but degrades under strong acidic/basic conditions. Proper storage at –20°C in airtight containers is critical to prevent oxidation .

Q. What safety precautions are necessary when working with this compound?

The compound is acutely toxic (oral LD50: 250 mg/kg in rats) and causes skin/eye irritation. Use PPE (N95 masks, nitrile gloves) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. Spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can chiral resolution techniques isolate the (1R,2R) enantiomer from racemic mixtures?

Diastereomeric salt formation with resolving agents like dibenzoyltartaric acid or its sodium salts achieves enantiomeric separation. Crystallization conditions (solvent, temperature) are optimized using X-ray diffraction (XRD) and DSC to confirm crystal purity. This method is critical for synthesizing enantiopure chloramphenicol precursors .

Q. What degradation pathways occur in chloramphenicol formulations that produce this compound, and how do they impact analytical accuracy?

Hydrolysis of chloramphenicol’s dichloroacetamide group under hydrolytic stress (pH, temperature) generates the compound as a primary degradation product. UV detection at 278 nm is non-specific due to shared nitrophenyl absorption with chloramphenicol. Stability-indicating LC-MS/MS methods with MRM transitions (e.g., m/z 212→152) are advised for specificity .

Q. How can this compound be functionalized for mechanistic studies, such as ribosomal binding assays?

The primary amine group is modified via Boc protection, followed by oxidation of the terminal hydroxyl to a carboxylic acid. Conjugation with triphenylphosphonium (TPP) moieties via carbodiimide coupling enables mitochondrial targeting. These derivatives are used to study antibiotic resistance mechanisms .

Q. What role does this compound play in the synthesis of novel APN/CD13 inhibitors?

The amine group is acylated with diverse electrophiles (e.g., succinimidyl esters) to generate chloramphenicol amine derivatives. Structure-activity relationship (SAR) studies reveal that nitro group positioning and steric bulk at C2 significantly modulate aminopeptidase N inhibition .

Q. Methodological Tables

Table 1: Comparison of Analytical Methods for Detecting the Compound

MethodDetection Limit (ng/mL)SpecificityKey Reference
HPLC-UV50Moderate
HPTLC10High
LC-MS/MS1Very High

Table 2: Synthetic Modifications and Applications

DerivativeFunctionalization StepApplicationReference
N-Boc ProtectedBoc anhydride reactionIntermediate for APN inhibitors
CAM-C4-TPPConjugation with TPP bromideMitochondrial targeting
DANIThiouracil derivatizationChiral chromatography

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221832
Record name Chloramphenicol D base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-61-0, 3689-55-2
Record name Chloramphenicol base
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramphenicol D base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

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